1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-fluoropropylamine with 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluoropropyl)-1H-pyrazole
- 3-Fluoro-1-propanol
- 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
Uniqueness
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoropropyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C7H12FN3 |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C7H12FN3/c1-6-5-7(9)10-11(6)4-2-3-8/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
VVDBJTDITSTGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCF)N |
Origin of Product |
United States |
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